molecular formula C8H10ClFN2O B6255906 2-amino-N-(2-fluorophenyl)acetamide hydrochloride CAS No. 2728580-40-1

2-amino-N-(2-fluorophenyl)acetamide hydrochloride

Cat. No.: B6255906
CAS No.: 2728580-40-1
M. Wt: 204.63 g/mol
InChI Key: VYYXVBBSJJXRJP-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluorophenyl)acetamide hydrochloride is a chemical compound with a molecular formula of C8H10ClFN2O It is a derivative of acetamide, where the amine group is substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluorophenyl)acetamide hydrochloride typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-N-(2-fluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-fluorophenyl)acetamide hydrochloride
  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
  • 2-amino-N-(2-chlorophenyl)acetamide hydrochloride

Uniqueness

2-amino-N-(2-fluorophenyl)acetamide hydrochloride is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2728580-40-1

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63 g/mol

IUPAC Name

2-amino-N-(2-fluorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H

InChI Key

VYYXVBBSJJXRJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)F.Cl

Purity

95

Origin of Product

United States

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